Cas no 174073-98-4 (tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate)

Tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate is a fluorinated pyrrolidine derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability, facilitating selective deprotection under mild acidic conditions. The 4,4-difluoropyrrolidine scaffold imparts unique steric and electronic properties, making it valuable for modulating the pharmacokinetic and physicochemical profiles of target molecules. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and receptor modulators, due to its ability to improve metabolic stability and binding affinity. Its synthetic flexibility and well-defined reactivity make it a practical choice for structure-activity relationship (SAR) studies.
tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate structure
174073-98-4 structure
Product Name:tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
CAS No:174073-98-4
MF:C10H18F2N2O2
MW:236.258929729462
CID:5102857
PubChem ID:67811582
Update Time:2026-03-03

tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl ((4,4-difluoropyrrolidin-3-yl)methyl)carbamate
    • tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
    • MFCD28614290
    • SY324261
    • N-Boc-1-(4,4-difluoro-3-pyrrolidinyl)methanamine
    • E88524
    • 174073-98-4
    • PS-20750
    • SCHEMBL9275491
    • IWBXWTOVPQDSRU-UHFFFAOYSA-N
    • EN300-91053
    • Inchi: 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7-4-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
    • InChI Key: IWBXWTOVPQDSRU-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCC1C(F)(F)CNC1

Computed Properties

  • Exact Mass: 236.13363415g/mol
  • Monoisotopic Mass: 236.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.4Ų

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tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:174073-98-4)tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
Order Number:A1071325
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:47
Price ($):620.0/993.0/1654.0/2481.0
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Additional information on tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate

Professional Introduction to Compound with CAS No. 174073-98-4 and Product Name: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate

The compound with CAS No. 174073-98-4 and the product name tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a tert-butyl carbamate moiety linked to a 4,4-difluoropyrrolidin-3-yl group, which contributes to its distinct reactivity and biological activity.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic potential. The tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate structure offers several advantages, including enhanced stability and improved bioavailability. These properties make it an attractive candidate for further investigation in the context of drug design and discovery.

The 4,4-difluoropyrrolidin-3-yl moiety is particularly noteworthy as it introduces fluorine atoms into the molecular framework. Fluorinated pyrrolidine derivatives have been extensively studied for their ability to modulate enzyme activity and enhance metabolic stability. This feature is particularly relevant in the development of protease inhibitors and other enzyme-targeted therapeutics. The presence of fluorine atoms can also influence the electronic properties of the molecule, leading to altered binding affinities and selectivity profiles.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. For instance, fluorinated analogs of existing drugs have demonstrated improved pharmacokinetic profiles and reduced susceptibility to metabolic degradation. The tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate compound aligns with this trend by incorporating fluorine atoms in a position that maximizes its therapeutic potential.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the carbamate linkage and the introduction of the 4,4-difluoropyrrolidin-3-yl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

In terms of biological activity, preliminary studies suggest that the tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory diseases. The combination of the carbamate and fluorinated pyrrolidine moieties appears to synergistically enhance binding interactions with target proteins. This has opened up new avenues for research into novel therapeutic agents that can modulate inflammatory pathways.

The development of this compound also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been used to predict binding affinities and optimize lead structures before experimental synthesis. These computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization.

Further investigations are currently underway to evaluate the pharmacological properties of this compound in vitro and in vivo. These studies aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. The results from these studies will provide valuable insights into the therapeutic potential of this novel carbamate derivative.

The integration of cutting-edge synthetic methodologies with advanced computational tools has positioned this compound as a promising candidate for further exploration. Its unique structural features and favorable pharmacokinetic properties make it an attractive option for future drug design efforts.

In conclusion, the compound with CAS No. 174073-98-4, specifically named as tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate, represents a significant advancement in pharmaceutical chemistry. Its innovative design and promising biological activity highlight its potential as a therapeutic agent for various diseases. As research continues to uncover new applications for this compound, it is expected to play a crucial role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:174073-98-4)tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
A1071325
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):620.0/993.0/1654.0/2481.0
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